molecular formula C14H21NO7 B13412326 Pyridoxine 5'-beta-D-Glucoside

Pyridoxine 5'-beta-D-Glucoside

Cat. No.: B13412326
M. Wt: 315.32 g/mol
InChI Key: ZYFXEDGHNBAPPD-BNQQVVLKSA-N
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Description

Pyridoxine 5’-beta-D-Glucoside is a glycosylated form of vitamin B6, predominantly found in plant-derived foods. It is an important dietary source of vitamin B6, contributing to the overall intake of this essential nutrient. The compound is known for its partial bioavailability, which is influenced by the extent of enzymatic cleavage of the beta-glucosidic bond to release metabolically available pyridoxine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxine 5’-beta-D-Glucoside can be synthesized through enzymatic transglucosylation reactions. For instance, the enzyme beta-glucosidase can catalyze the transfer of a glucose moiety from a donor molecule, such as p-nitrophenyl beta-D-glucoside, to pyridoxine, forming pyridoxine 5’-beta-D-glucoside . The reaction typically occurs in a buffered solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of pyridoxine 5’-beta-D-glucoside involves the use of microbial fermentation processes. Specific strains of microorganisms are engineered to express the necessary enzymes for the biosynthesis of the compound. The fermentation process is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine 5’-beta-D-Glucoside primarily undergoes hydrolysis reactions. The beta-glucosidic bond is cleaved by beta-glucosidase enzymes, resulting in the release of pyridoxine and glucose .

Common Reagents and Conditions: The hydrolysis of pyridoxine 5’-beta-D-Glucoside is typically carried out using beta-glucosidase in a buffered solution at an optimal pH (around 5.0) and temperature (30°C). The reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the products formed .

Major Products Formed: The major products of the hydrolysis reaction are pyridoxine and glucose. Pyridoxine can further undergo phosphorylation to form pyridoxal 5’-phosphate, an active coenzyme involved in various biochemical processes .

Comparison with Similar Compounds

  • Pyridoxine (Vitamin B6)
  • Pyridoxal
  • Pyridoxamine
  • Pyridoxal 5’-phosphate
  • Pyridoxamine 5’-phosphate

Comparison: Pyridoxine 5’-beta-D-Glucoside is unique among these compounds due to its glycosylated structure, which affects its bioavailability and metabolic utilization. Unlike pyridoxine, pyridoxal, and pyridoxamine, which are readily absorbed and utilized, pyridoxine 5’-beta-D-Glucoside requires enzymatic hydrolysis to release free pyridoxine . This additional step can influence the overall efficiency of vitamin B6 utilization in the body.

Properties

Molecular Formula

C14H21NO7

Molecular Weight

315.32 g/mol

IUPAC Name

(2R,3R,4S,6S)-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C14H21NO7/c1-7-12(19)10(5-17)8(3-15-7)6-21-14-13(20)11(18)2-9(4-16)22-14/h3,9,11,13-14,16-20H,2,4-6H2,1H3/t9-,11-,13+,14+/m0/s1

InChI Key

ZYFXEDGHNBAPPD-BNQQVVLKSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC2C(C(CC(O2)CO)O)O

Origin of Product

United States

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